Nociceptin (1-7)

Description

Historical Context and Identification as an N-Terminal Fragment of Nociceptin (B549756)/Orphanin FQ

Following the discovery of N/OFQ, research efforts were directed towards understanding its metabolism and the potential bioactivity of its resulting fragments. nih.gov N/OFQ is subject to enzymatic degradation, leading to the formation of shorter peptides. nih.gov Among these, the N-terminal fragments, such as Nociceptin (1-13), Nociceptin (1-11), and Nociceptin (1-7), were identified as significant metabolites. nih.gov

Nociceptin (1-7) as an Endogenously Formed Metabolite of Nociceptin

Nociceptin (1-7) is not just a synthetic fragment but is formed endogenously through the metabolic breakdown of N/OFQ. nih.gov The metabolism of N/OFQ occurs through at least two primary pathways involving different types of enzymes. One major pathway involves the action of endopeptidases, which cleave the full-length N/OFQ peptide into smaller N-terminal fragments. nih.govcapes.gov.br

Research has indicated the involvement of enzymes like endopeptidase 24.15 in the metabolism of N/OFQ. Another enzyme, insulin-degrading enzyme (IDE), has also been shown to catalyze the hydrolysis of N/OFQ, contributing to the generation of shorter, bioactive fragments like Nociceptin (1-7). nih.govresearchgate.net These enzymatic processes occur in various tissues, including the brain and spinal cord, highlighting the physiological relevance of Nociceptin (1-7) formation. nih.govnih.gov The generation of these fragments is a regulated process, and their presence suggests they may have distinct physiological roles. capes.gov.br For instance, studies have shown that Nociceptin (1-7) can antagonize the hyperalgesia induced by N/OFQ, while having no effect on N/OFQ-induced analgesia.

Table 1: Key Peptides in the Nociceptin/Orphanin FQ System

| Compound Name | Full Name | Role/Significance |

|---|---|---|

| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous ligand for the NOP receptor. wikipedia.org | |

| Nociceptin (1-7) | A bioactive N-terminal fragment of N/OFQ. | |

| Nociceptin (1-13) | An N-terminal fragment of N/OFQ. nih.gov | |

| [Nphe1]N/OFQ(1-13)NH2 | A NOP receptor antagonist. nih.gov | |

| Dynorphin A | An endogenous opioid peptide with structural similarity to N/OFQ. nih.gov |

Table 2: Properties of Nociceptin (1-7)

| Property | Value |

|---|---|

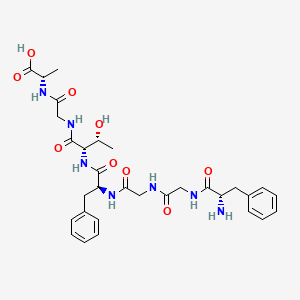

| Molecular Weight | 655.7 g/mol |

| Chemical Formula | C31H41N7O9 |

| Amino Acid Sequence | FGGFTGA |

| CAS Number | 178249-42-8 |

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTLKXLQUDUFSD-FLSSTNBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778144 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178249-42-8 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Nociceptin 1 7 Action

Receptor Interaction Profile and Modulatory Mechanisms of Nociceptin (B549756) (1-7)

The interaction of Nociceptin (1-7) with the Nociceptin Opioid Peptide (NOP) receptor and classical opioid receptors is characterized by a notable lack of direct, high-affinity binding, which points towards indirect modulatory roles.

Assessment of Direct Binding Affinity for Nociceptin Opioid Peptide (NOP/ORL1) Receptors

Research into the binding characteristics of Nociceptin (1-7) has revealed that it does not function as a typical agonist at the NOP receptor, which is the primary target for the full-length N/OFQ peptide. Studies have demonstrated that Nociceptin (1-7) possesses a negligible binding affinity for NOP receptors (also known as ORL1 receptors). nih.gov This finding is critical as it indicates that the biological effects attributed to Nociceptin (1-7) are not mediated by direct occupation and activation of the NOP receptor's orthosteric binding site in the same manner as its parent peptide, N/OFQ.

Specificity and Lack of Direct Interaction with Classical Opioid Receptors (μ-OR, κ-OR, δ-OR)

To determine the specificity of its actions, Nociceptin (1-7) has been evaluated for cross-reactivity with the classical opioid receptors: mu (μ-OR), kappa (κ-OR), and delta (δ-OR). The NOP receptor shares significant sequence homology with these receptors, but its pharmacology is distinct. mdpi.comfrontiersin.org Investigations have shown that Nociceptin (1-7) does not have a significant affinity for any of the traditional opioid receptors. nih.gov This lack of interaction rules out the possibility that its observed effects are due to direct engagement with the mu, kappa, or delta opioid systems, underscoring its unique mechanistic profile within the broader opioid and nociceptin systems.

| Receptor Target | Reported Binding Affinity | Reference |

|---|---|---|

| Nociceptin Opioid Peptide (NOP/ORL1) Receptor | Negligible | nih.gov |

| μ-Opioid Receptor (μ-OR) | Not Reported / No Significant Affinity | nih.gov |

| κ-Opioid Receptor (κ-OR) | Not Reported / No Significant Affinity | nih.gov |

| δ-Opioid Receptor (δ-OR) | Not Reported / No Significant Affinity | nih.gov |

Investigation of Indirect or Functional Antagonism Mechanisms at the NOP Receptor

Given its negligible binding affinity, the bioactivity of Nociceptin (1-7) is attributed to indirect mechanisms, most notably functional antagonism. This concept is supported by experiments demonstrating that Nociceptin (1-7) can modulate the effects of the full-length N/OFQ peptide. nih.gov

Specifically, while the spinal administration of N/OFQ produces hyperalgesia (increased sensitivity to pain) at very low doses, co-administration with Nociceptin (1-7) significantly reduces this effect. nih.gov Nociceptin (1-7) itself has no hyperalgesic or analgesic effect when administered alone. nih.gov This suggests that the fragment can functionally counteract specific actions of the parent peptide. Because this interaction occurs without competitive binding at the receptor site, it is classified as a functional antagonism. This mechanism implies that the endogenously produced Nociceptin (1-7) could serve as a natural modulator of N/OFQ's biological actions in the spinal cord. nih.gov

| Administered Compound(s) | Observed Effect on Pain Threshold | Inferred Mechanism | Reference |

|---|---|---|---|

| Nociceptin (1-7) alone | No significant effect | Lacks intrinsic activity at relevant receptors | nih.gov |

| N/OFQ (low dose) alone | Hyperalgesia (increased pain sensitivity) | Agonism at NOP receptors | nih.gov |

| N/OFQ (low dose) + Nociceptin (1-7) | Significant reduction of hyperalgesia | Functional antagonism | nih.gov |

Downstream Intracellular Signaling Pathways Potentially Modulated by Nociceptin (1-7)

The downstream signaling effects of Nociceptin (1-7) are best understood as a consequence of its functional antagonism of N/OFQ. The activation of the NOP receptor by its full-length agonist, N/OFQ, initiates a cascade of intracellular events characteristic of a Gi/o-coupled G protein-coupled receptor (GPCR). mdpi.comwikipedia.org

The primary signaling pathways activated by N/OFQ at the NOP receptor include:

Inhibition of Adenylyl Cyclase: The Gαi/o subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov

Modulation of Ion Channels: The Gβγ subunit released upon receptor activation directly interacts with ion channels. This leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes membrane hyperpolarization, and the inhibition of presynaptic N-type voltage-gated calcium channels, which reduces neurotransmitter release. mdpi.commdpi.com

Through its functional antagonism, Nociceptin (1-7) is hypothesized to indirectly modulate these pathways by preventing or reversing the effects of N/OFQ. By inhibiting the action of N/OFQ, Nociceptin (1-7) would consequently prevent the NOP-mediated decrease in cAMP levels and the associated modulation of potassium and calcium channel activity. This action would effectively restore the signaling environment to its basal state, counteracting the inhibitory influence of N/OFQ on neuronal excitability.

Neurobiological and Behavioral Effects of Nociceptin 1 7 in Preclinical Animal Models

Modulation of Nociceptive Processing

Nociceptive processing, the neural process of encoding and processing noxious stimuli, can be modulated at various levels of the nervous system, including the spinal cord and supraspinal sites. jvsmedicscorner.comdovepress.comuzh.ch The N/OFQ system is known to have complex and sometimes opposing effects on pain perception, with supraspinal administration often leading to hyperalgesia (increased sensitivity to pain) and spinal application typically producing analgesia (pain relief). uzh.chresearchgate.net

Antagonism of Nociceptin-Induced Hyperalgesia

Research in mice has demonstrated that Nociceptin (B549756) (1-7) can counteract the hyperalgesic effects of its parent peptide, N/OFQ. nih.govnih.gov When administered intrathecally (i.t.) in mice, a low dose of N/OFQ induces a significant reduction in the thermal nociceptive threshold, indicating hyperalgesia. nih.govnih.gov However, when Nociceptin (1-7) is co-administered with N/OFQ, this hyperalgesic effect is significantly diminished. nih.govnih.govmedchemexpress.cn Notably, Nociceptin (1-7) administered alone does not have a significant effect on the nociceptive threshold. nih.govnih.govmedchemexpress.cn These findings suggest that Nociceptin (1-7), which can be formed endogenously, may act as a modulator of N/OFQ's pronociceptive actions at the spinal level. nih.gov It has been proposed that N-terminal fragments of N/OFQ, like Nociceptin (1-7), may play a role in modulating the pronociceptive effects of the full peptide. duke.edu

Delineation of Nociceptin (1-7)'s Influence on Nociceptin-Mediated Analgesia

The analgesic effects of N/OFQ are generally observed at higher doses when administered spinally. nih.gov An important distinction in the modulatory role of Nociceptin (1-7) is its lack of effect on N/OFQ-induced analgesia. nih.govnih.gov Studies have shown that while Nociceptin (1-7) effectively antagonizes N/OFQ-induced hyperalgesia, it does not interfere with the analgesic action produced by a high dose of N/OFQ. nih.govnih.gov This suggests that the mechanisms underlying N/OFQ-induced hyperalgesia and analgesia are distinct, and that Nociceptin (1-7) selectively modulates the hyperalgesic pathway. nih.gov

Characterization of Spinal Cord Mechanisms Underlying Nociceptin (1-7) Activity

The spinal cord is a critical site for pain modulation, where incoming sensory information is processed before being relayed to the brain. jvsmedicscorner.comdovepress.com The actions of Nociceptin (1-7) appear to be mediated within the spinal cord. nih.gov Intrathecal administration targets the dorsal horn of the spinal cord, a key region for processing nociceptive signals. jvsmedicscorner.comaminer.org The antagonism of N/OFQ-induced hyperalgesia by Nociceptin (1-7) points to a functional antagonism between the fragment and the full peptide at the spinal level. nih.gov However, the precise mechanism is not believed to be a competitive antagonism at the NOP receptor, as Nociceptin (1-7) has negligible affinity for this receptor. nih.gov Furthermore, it does not appear to interact with traditional opioid receptors. nih.gov This indicates that Nociceptin (1-7) likely exerts its effects through a different, yet-to-be-fully-elucidated, mechanism within the spinal cord circuitry. nih.gov

Broader Neurophysiological Roles within the Nociceptin System (where Nociceptin (1-7) is a specific modulator)

The N/OFQ system, including its peptide fragments, is involved in a wide array of physiological processes beyond pain modulation. nih.govwikipedia.orgmdpi.com This system plays a role in learning and memory, anxiety, depression, feeding behaviors, and drug dependence. nih.govmdpi.com The NOP receptor is widely expressed throughout the brain, in areas such as the amygdala, hypothalamus, and periaqueductal gray, which are involved in stress and emotional responses. mdpi.comuzh.ch

Nociceptin (1-7) is a principal metabolite of N/OFQ, rapidly produced in brain tissue. nih.gov This suggests that the modulation of N/OFQ's effects by its fragments could be a common physiological regulatory mechanism. The differential effects of Nociceptin (1-7) on hyperalgesia versus analgesia highlight the complexity of the N/OFQ system. This fragment appears to act as a specific modulator, fine-tuning the actions of the parent peptide, particularly in the context of nociceptive processing. The presence and activity of such bioactive fragments add another layer of complexity to the neurophysiological roles of the broader nociceptin system.

Interactive Data Table: Effects of Nociceptin (1-7) on Nociceptive Thresholds in Mice

| Treatment (Intrathecal) | Effect on Nociceptive Threshold | Antagonism of N/OFQ-Induced Hyperalgesia | Antagonism of N/OFQ-Induced Analgesia |

| Nociceptin (3.0 fmol) | Hyperalgesia (Reduced Threshold) nih.govnih.gov | N/A | N/A |

| Nociceptin (1-7) (150-1200 fmol) | No Significant Effect nih.govnih.govmedchemexpress.cn | N/A | N/A |

| Nociceptin (3.0 fmol) + Nociceptin (1-7) (150-1200 fmol) | Hyperalgesia Significantly Reduced nih.govnih.govmedchemexpress.cn | Yes nih.govnih.gov | N/A |

| Nociceptin (1200 pmol) | Analgesia (Increased Threshold) nih.gov | N/A | No nih.govnih.gov |

| Nociceptin (1200 pmol) + Nociceptin (1-7) (1200 fmol) | Analgesia Unaffected nih.gov | N/A | No nih.govnih.gov |

Advanced Research Methodologies and Future Directions in Nociceptin 1 7 Studies

In Vivo Pharmacological Paradigms Employing Nociceptin (B549756) (1-7) in Animal Models

Research into the in vivo effects of Nociceptin (1-7) has primarily utilized rodent models to investigate its role in nociception. These studies have been crucial in demonstrating its distinct pharmacological profile compared to the full-length N/OFQ peptide.

The primary paradigm involves intrathecal (i.t.) administration directly into the spinal cord of conscious mice to assess its impact on pain thresholds. nih.gov Standard tests to measure nociceptive responses include the tail-flick and paw-withdrawal assays, which gauge the latency of a response to a thermal stimulus. nih.gov

Initial studies established that Nociceptin (1-7) administered alone does not produce a significant analgesic or hyperalgesic effect. nih.gov However, a key finding emerged when Nociceptin (1-7) was co-administered with its parent peptide, N/OFQ. In these experiments, Nociceptin (1-7) was shown to significantly reduce the hyperalgesia (increased sensitivity to pain) induced by very low doses of N/OFQ. nih.govmedchemexpress.com This antagonistic effect was observed specifically against the hyperalgesic action of N/OFQ, as Nociceptin (1-7) did not affect the analgesia produced by high doses of N/OFQ. nih.gov This suggests a modulatory role for the fragment, rather than a direct pain-mediating one. nih.gov

| Animal Model | Paradigm | Key Finding | Reference |

|---|---|---|---|

| Mouse (ddY strain) | Intrathecal (i.t.) injection followed by tail-flick and paw-withdrawal tests | Nociceptin (1-7) alone had no significant effect on the nociceptive thermal threshold. | nih.gov |

| Mouse | Simultaneous i.t. injection of Nociceptin (1-7) and a low dose of Nociceptin/Orphanin FQ (N/OFQ) | Nociceptin (1-7) significantly antagonized the hyperalgesia induced by N/OFQ. | nih.govmedchemexpress.com |

| Mouse | Simultaneous i.t. injection of Nociceptin (1-7) and a high dose of N/OFQ | Nociceptin (1-7) did not affect the analgesia induced by N/OFQ. | nih.gov |

In Vitro Cellular and Biochemical Assays for Probing Nociceptin (1-7) Activity and Interactions

The in vitro investigation of Nociceptin (1-7) has been essential in defining its relationship with the Nociceptin opioid peptide (NOP) receptor, also known as the ORL1 receptor. A variety of cellular and biochemical assays, typically used to characterize ligands of G protein-coupled receptors (GPCRs), have been employed.

Receptor Binding Assays: These assays are fundamental for determining the affinity of a ligand for its receptor. For the N/OFQ system, radioligand binding assays are commonly used, often with cells like Chinese Hamster Ovary (CHO) or COS-7 cells that have been engineered to express the human NOP receptor. mdpi.commedchemexpress.com In these experiments, a radiolabeled NOP ligand is used to measure the displacement by the compound of interest. Studies utilizing this method have consistently shown that Nociceptin (1-7) has a negligible affinity for the NOP receptor. vulcanchem.com This finding is critical, as it indicates that the antagonistic effects observed in vivo are not mediated by direct competition with N/OFQ at the receptor binding site. vulcanchem.com

Functional Assays: These assays measure the cellular response following receptor activation. Since the NOP receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgresearchgate.net Assays measuring cAMP accumulation are therefore a standard method to assess agonist activity. mdpi.com Another key functional assay is the [35S]GTPγS binding assay, which measures the activation of G-proteins, a direct consequence of agonist binding to a GPCR. mdpi.complos.org Consistent with the binding assay data, Nociceptin (1-7) does not show significant activity in these functional assays, further confirming its lack of direct agonism at the NOP receptor.

Other in vitro assays used to study the broader N/OFQ system include measuring changes in intracellular calcium ([Ca2+]i) and the activation of inwardly rectifying potassium channels. medchemexpress.comnih.gov While not extensively used for Nociceptin (1-7) itself due to its lack of direct receptor activity, these assays provide a complete picture of the signaling cascade that Nociceptin (1-7) indirectly modulates.

| Assay Type | Principle | Finding for Nociceptin (1-7) | Reference |

|---|---|---|---|

| Receptor Binding Assay | Measures the affinity of a ligand for a receptor, often by displacing a radiolabeled ligand. | Negligible affinity for the NOP (ORL1) receptor. | vulcanchem.com |

| [35S]GTPγS Binding Assay | Measures G-protein activation following receptor agonism. | No significant stimulation, indicating a lack of agonist activity. | mdpi.complos.org |

| cAMP Accumulation Assay | Measures the inhibition of adenylyl cyclase, a downstream effect of Gi/o-coupled receptor activation. | No significant inhibition of cAMP, confirming a lack of agonist activity. | mdpi.comwikipedia.orgresearchgate.net |

Novel Experimental Approaches for Studying Endogenous Nociceptin (1-7) Systems

Studying the endogenous production and function of Nociceptin (1-7) is challenging because it is a metabolic fragment of N/OFQ. nih.gov Novel experimental approaches are therefore focused on detecting neuropeptides with high sensitivity and spatial resolution, and on understanding their physiological generation.

Peptidomics and Mass Spectrometry (MS): Advanced mass spectrometry-based techniques are at the forefront of neuropeptide discovery and analysis. acs.org A comprehensive peptidomics approach, using methods like nanoflow liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), can identify and quantify endogenous peptides in complex biological samples like brain tissue. acs.org This technology is crucial for studying the endogenous Nociceptin (1-7) system, as it can differentiate the fragment from the full-length peptide and map its distribution. It can also identify the enzymes responsible for its formation by analyzing peptide fragments in tissues from animals with specific enzyme knockouts, such as for endopeptidase 24.15. nih.govacs.org

Genetically-Encoded Sensors: A groundbreaking approach for studying neuropeptide dynamics in real-time is the development of genetically encoded sensors. biorxiv.org Recently, a sensor named NOPLight was created based on the human NOP receptor. biorxiv.orgresearchgate.net This sensor fluoresces upon binding N/OFQ, allowing for the detection of endogenous peptide release in specific brain circuits and in freely moving animals. biorxiv.org While designed for the full N/OFQ peptide, this technology provides a powerful framework. A similar sensor could theoretically be engineered to be specific for Nociceptin (1-7), or NOPLight could be used in combination with enzymatic inhibitors to parse the differential roles of N/OFQ and its fragments in real-time.

Single-Cell Release Bioassays: A novel bioassay has been developed to detect N/OFQ release from single immune cells. plos.org This technique uses a "biosensor" cell line that expresses the NOP receptor and reports activation via a calcium signal. plos.org This highly sensitive method could be adapted to study the processing of N/OFQ into its metabolites, including Nociceptin (1-7), at the single-cell level, providing unprecedented detail about its generation and release under various physiological or pathological conditions.

Unresolved Questions and Emerging Research Avenues for Nociceptin (1-7)

Despite foundational research, significant questions about Nociceptin (1-7) remain, and its study is part of the broader, complex field of the N/OFQ system.

Mechanism of Action: The most significant unresolved question is how Nociceptin (1-7) antagonizes N/OFQ-induced hyperalgesia without directly binding to the NOP receptor. nih.govvulcanchem.com Researchers have hypothesized that it may act on a different, as-yet-unidentified receptor, or that it may interfere with the enzymatic processing of N/OFQ itself. nih.gov Another possibility is that it interacts with a different component of the signaling complex associated with the NOP receptor. Further investigation into its molecular targets is a critical future research avenue.

Endogenous Physiological Role: While its pharmacological action of reducing hyperalgesia in specific experimental settings is known, the true physiological role of endogenous Nociceptin (1-7) is unclear. nih.gov As a major metabolite of N/OFQ, it is likely formed in vivo. nih.gov Future studies using advanced peptidomics are needed to determine where and under what conditions (e.g., stress, inflammation, nerve injury) Nociceptin (1-7) is produced and whether it acts as a natural brake on N/OFQ's pronociceptive functions. acs.orgpnas.org

Interaction with Other Systems: The N/OFQ system is known to interact with numerous other neurotransmitter and neuromodulator systems. researchgate.netmdpi.com An emerging area of research is to explore whether Nociceptin (1-7) has functions outside of nociception modulation. For instance, does it influence the effects of N/OFQ on anxiety, learning, or feeding? mdpi.comnih.gov Investigating the fragment's effects in behavioral paradigms beyond pain is a logical next step.

Therapeutic Potential: The unique ability of Nociceptin (1-7) to selectively block hyperalgesia without other direct effects could be of therapeutic interest. While the peptide itself may have limitations, understanding its mechanism could inspire the development of novel small-molecule drugs that mimic its specific modulatory action, potentially offering a new strategy for pain management.

The broader context of N/OFQ research, including the striking differences in its effects between rodents and primates and its dual role in processes like anxiety, highlights the complexity of this system. researchgate.netresearchgate.net Resolving the specific role of key fragments like Nociceptin (1-7) is essential for a complete understanding and for harnessing its full therapeutic potential.

Q & A

Q. What structural and functional characteristics define Nociceptin (1-7) as a bioactive metabolite?

Nociceptin (1-7) is the N-terminal fragment of full-length Nociceptin (N/OFQ) and acts as a potent agonist of the ORL1 (NOP) receptor. Its structural truncation (residues 1–7) retains receptor-binding affinity but modifies downstream signaling, leading to antagonism of nociceptin-induced hyperalgesia in vivo . Methodologically, its characterization involves:

- Mass spectrometry for sequence verification.

- Radioligand binding assays to quantify ORL1 receptor affinity (e.g., competitive displacement with [³H]-Nociceptin).

- In vivo behavioral models (e.g., thermal or mechanical pain thresholds in rodents) to assess analgesic effects.

Q. How can researchers design initial experiments to investigate Nociceptin (1-7)'s receptor specificity?

- Comparative ligand screening : Test Nociceptin (1-7) against classical opioid receptors (μ, δ, κ) and ORL1 using transfected cell lines expressing individual receptors .

- Signal transduction assays : Measure cAMP inhibition or β-arrestin recruitment to differentiate G protein-biased signaling .

- Control groups : Include full-length Nociceptin and selective ORL1 antagonists (e.g., J-113397) to validate target specificity .

Q. What are the foundational gaps in understanding Nociceptin (1-7)'s role in pain modulation?

Key gaps include:

- Mechanistic duality : Its role as both an ORL1 agonist and a hyperalgesia antagonist requires clarification via knockout mouse models or siRNA-mediated receptor silencing .

- Tissue-specific effects : Use organotypic cultures (e.g., spinal cord slices) to isolate peripheral vs. central nervous system actions .

Advanced Research Questions

Q. How can conflicting data on Nociceptin (1-7)'s analgesic efficacy be systematically addressed?

Conflicting results (e.g., dose-dependent variability) necessitate:

- Meta-analysis : Aggregate data from preclinical studies using PRISMA guidelines to identify confounding variables (e.g., species, administration route) .

- Dose-response re-evaluation : Employ fractional factorial designs to test interactions between dose, timing, and co-administered ligands .

- Bias minimization : Implement blinded outcome assessment and randomized treatment allocation in animal studies .

Q. What advanced methodologies are critical for studying Nociceptin (1-7)'s interaction with non-opioid pathways?

- Proteomic profiling : Use co-immunoprecipitation or BioID to identify novel binding partners in pain-processing regions (e.g., periaqueductal gray) .

- Optogenetic tools : Combine DREADD technology with Nociceptin (1-7) infusion to dissect neural circuits mediating analgesia .

- Computational modeling : Apply molecular dynamics simulations to predict receptor-ligand conformational changes .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research on Nociceptin (1-7)?

- Feasibility : Pilot studies using ex vivo tissue assays to minimize animal use while validating hypotheses .

- Novelty : Explore understudied roles (e.g., neuroimmune interactions via microglial culture models ) .

- Ethical compliance : Adhere to ARRIVE guidelines for transparent reporting of in vivo experiments .

Q. What strategies resolve contradictions in Nociceptin (1-7)'s dual role as an agonist/antagonist?

- Kinetic assays : Compare on/off rates of Nociceptin (1-7) vs. full-length peptide using surface plasmon resonance .

- Pathway-specific reporters : Utilize BRET/FRET biosensors to quantify G protein vs. β-arrestin signaling in real time .

- Gene editing : CRISPR-Cas9-mediated modification of ORL1 phosphorylation sites to isolate signaling pathways .

Methodological Considerations

Q. How to ensure reproducibility in studies investigating Nociceptin (1-7)'s pharmacokinetics?

Q. What statistical approaches are optimal for analyzing Nociceptin (1-7)'s dose-dependent effects?

- Non-linear regression : Fit dose-response curves using the four-parameter logistic model (e.g., GraphPad Prism).

- Mixed-effects models : Account for intra-subject variability in longitudinal pain threshold measurements .

Tables: Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.